molecular formula C7H8N2O B1315027 N-Pyridin-2-ylmethyl-formamide CAS No. 56625-03-7

N-Pyridin-2-ylmethyl-formamide

Cat. No.: B1315027
CAS No.: 56625-03-7
M. Wt: 136.15 g/mol
InChI Key: MMLVHQNFESMBKX-UHFFFAOYSA-N
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Description

Significance of Formamide (B127407) Derivatives in Contemporary Organic and Materials Chemistry

Formamide derivatives are a class of organic compounds that hold considerable importance in both organic and materials chemistry. ontosight.ai As derivatives of the simplest amide, formic acid, they serve as versatile reagents, intermediates, and solvents. wikipedia.org Their utility in organic synthesis is extensive; they can act as a source of nitrogen in the formation of primary amines via reactions like the Leuckart reaction and are crucial building blocks for a vast array of more complex molecules, including pharmaceuticals and agrochemicals. wikipedia.orgontosight.ai The formamide functional group is a key component in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. ontosight.ai

Beyond their role as synthetic intermediates, formamides like N,N-Dimethylformamide (DMF) are widely used as polar aprotic solvents, valued for their ability to dissolve a wide range of organic and inorganic compounds. nih.gov This property makes them particularly useful in reactions involving polar species. nih.gov In materials science, formamides are used in applications such as the preparation of sol-gel solutions to prevent cracking during sintering and as solvents for processing polymers. wikipedia.org Their high polarity and capacity for hydrogen bonding also allow them to be used as stabilizers for structures like denatured DNA in capillary electrophoresis and as RNA stabilizers in gel electrophoresis. wikipedia.org The reactivity and versatility of the formamide group ensure its continued relevance in the development of new synthetic methodologies and functional materials. researchgate.net

Overview of Pyridine-Containing Organic Compounds as Versatile Scaffolds

Pyridine (B92270) and its derivatives are among the most important heterocyclic compounds in chemistry, serving as fundamental structural units in numerous applications. dovepress.com The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold found in natural products like vitamins and alkaloids, as well as in a vast number of synthetic compounds. nih.gov Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a "privileged scaffold" in medicinal chemistry. dovepress.comresearchgate.net Pyridine-containing compounds exhibit a broad spectrum of biological activities and are core components of many therapeutic agents used to treat conditions ranging from microbial infections and cancer to cardiovascular diseases. dovepress.comresearchgate.net

In addition to pharmaceuticals, the pyridine scaffold is crucial in materials science and catalysis. nih.gov Pyridine derivatives are used as ligands in coordination chemistry and organometallic catalysis, where they can be tuned electronically and sterically to influence the properties and reactivity of metal centers. researchgate.netrsc.org This adaptability has led to their use in the development of highly luminescent materials for optical applications and functional nanomaterials. nih.govrsc.org The versatility of the pyridine ring allows for its easy functionalization, enabling chemists to synthesize a diverse array of molecules with tailored properties for applications in drug discovery, agrochemicals, and materials science. nih.govresearchgate.net

Research Trajectories for N-Pyridin-2-ylmethyl-formamide within Academic Disciplines

Research involving this compound primarily focuses on its role as a synthetic intermediate and a building block for more complex molecules. Its bifunctional nature, possessing both a pyridine ring and a formamide group, allows it to be a versatile precursor in organic synthesis.

One significant area of research is its use in the synthesis of other heterocyclic systems. For example, this compound can be synthesized from 2-Picolylamine and a formylating agent like formic acid or ethyl formate (B1220265). chemsrc.comthieme-connect.com A microwave-assisted, metal-free N-formylation of 2-picolylamine has been shown to produce this compound in good yield (78%). thieme-connect.com

The compound itself serves as a precursor for creating molecules with potential biological activity. Studies have shown that related N-(pyridin-2-ylmethyl)formamide structures can be incorporated into more complex frameworks, such as benzothiazole-based antimitotic agents. mdpi.com For instance, N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)formamide has been synthesized and evaluated for its anticancer properties. mdpi.com Furthermore, the pyridin-2-ylmethylamine backbone, from which this compound is derived, is a key component in the synthesis of N-sulfonylformamidines, which are important intermediates for various drugs. nih.gov This highlights the utility of the N-pyridin-2-ylmethyl moiety in constructing pharmacologically relevant scaffolds.

Future research may continue to explore the utility of this compound as a ligand in coordination chemistry, leveraging the nitrogen atoms of both the pyridine ring and the amide group for metal binding. The development of novel synthetic methods for its preparation and its application in multicomponent reactions to build molecular diversity remain active areas of academic investigation. researchgate.net

Table 2: Precursors for the Synthesis of this compound

Precursor CAS Number Source
2-Picolylamine 3731-51-9 chemsrc.com
Formic Acid 64-18-6 chemsrc.com
Ethyl formate 109-94-4 chemsrc.com
2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide Not Available thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-8-5-7-3-1-2-4-9-7/h1-4,6H,5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLVHQNFESMBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481413
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56625-03-7
Record name N-Pyridin-2-ylmethyl-formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Pyridin 2 Ylmethyl Formamide and Analogous Structures

Direct N-Formylation Approaches

Direct N-formylation represents a highly atom-economical route to formamides. Recent advancements have focused on metal-free conditions, enhancing the sustainability of these processes.

Microwave-assisted organic synthesis provides rapid heating, often leading to shorter reaction times and improved yields. nih.govacs.org This technology has been successfully applied to the N-formylation of a wide array of amines, a method directly applicable to the synthesis of N-pyridin-2-ylmethyl-formamide.

A novel and efficient protocol for the N-formylation of amines employs 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide as the formylating agent. thieme-connect.comresearchgate.net This method is noted for being environmentally benign, chemoselective, and proceeding under metal-free conditions. thieme-connect.comsciprofiles.com The reaction is suitable for a diverse range of amines, including aromatic, aliphatic, benzylic, and heterocyclic amines, making it an ideal candidate for the synthesis of this compound from its benzylic amine precursor. thieme-connect.comresearchgate.netresearchgate.net

The efficiency of the microwave-assisted N-formylation using 2-formyl-1,3-dimethyl-1H-imidazol-3-ium iodide has been systematically optimized. thieme-connect.com Key parameters such as temperature, solvent, and the use of a base were investigated to maximize product yield.

Initial experiments demonstrated that increasing the reaction temperature under microwave irradiation significantly improves the yield. thieme-connect.com The optimal temperature was identified as 70°C, with higher temperatures showing no further improvement in yield. thieme-connect.com

Table 1: Optimization of Reaction Temperature for N-Formylation of Benzylamine thieme-connect.com
EntryTemperature (°C)Time (min)Yield (%)
13060Low
24060Increased
350-Gradual Improvement
460-Gradual Improvement
5702095
68020No Improvement

The choice of solvent was also found to be critical. thieme-connect.com Among the various solvents screened, tetrahydrofuran (B95107) (THF) provided the best results. thieme-connect.comthieme-connect.com For the formylation of aromatic amines, the addition of an organic base was necessary, with triethylamine (B128534) proving to be the most suitable. thieme-connect.comthieme-connect.com

The optimized conditions—using a 1:1 molar ratio of the amine and the formylating agent in THF at 70°C for 20 minutes under microwave irradiation—were applied to a broad range of substrates. thieme-connect.com The methodology demonstrated wide applicability, providing good to excellent yields (53–96%) for benzylic, alicyclic, and aliphatic amines. thieme-connect.comresearchgate.netthieme-connect.com It was observed that amines with electron-donating groups generally provided higher yields than those with electron-withdrawing groups. thieme-connect.comthieme-connect.com

Table 2: Substrate Scope for Microwave-Assisted N-Formylation thieme-connect.comthieme-connect.com
Amine TypeSubstrate ExampleYield (%)
BenzylicBenzylamine95
Benzylic (electron-donating group)4-Methoxybenzylamine96
Benzylic (electron-withdrawing group)4-Bromobenzylamine86
AromaticAniline72
AlicyclicCyclohexylamine93
HeterocyclicPiperidine92

Electrosynthesis offers a sustainable and controlled approach to chemical transformations, often operating at room temperature and avoiding harsh reagents. acs.orgrsc.org Recent developments have established metal-free electrochemical methods for N-formylation. acs.orguva.nl

A notable metal-free pathway for electrochemical N-formylation utilizes a simple glassy carbon electrode with methanol (B129727) serving as both the formylating agent source and the solvent. nih.govresearchgate.net This process is initiated by the electrochemical oxidation of methanol to formaldehyde (B43269). acs.orgnih.gov The in-situ generated formaldehyde then reacts with the amine to form a hemiaminal intermediate, which is subsequently oxidized at the anode to yield the final formamide (B127407) product. acs.orgnih.gov

Mechanistic studies, including in-situ Fourier-transform infrared spectroscopy (FTIR), have revealed a second, novel reaction pathway involving the formation of a methylisocyanide intermediate. acs.orguva.nlnih.gov This reactive intermediate is subsequently hydrated to produce the formamide. acs.orgnih.gov The existence of the methylisocyanide intermediate was confirmed through mass spectrometry analysis following a successful Ugi multicomponent reaction. acs.orguva.nlnih.gov This dual-pathway mechanism highlights the versatility of electrosynthesis in activating simple molecules for C-N bond formation. acs.orgnih.gov

The success and efficiency of the electrochemical N-formylation are highly dependent on the reaction parameters, particularly the electrolyte system and the applied potential. acs.orgnih.gov The optimization of these factors is crucial for maximizing the Faradaic efficiency (FE), which measures the efficiency of charge transfer in producing the desired product.

The applied potential has a direct correlation with product formation up to a certain point. nih.gov In the electrosynthesis of methylformamide, the FE reached a maximum of 28.5% at an applied potential of 3.0 V vs SCE. nih.gov Potentials higher than this led to a decrease in FE, likely due to the lower availability of the formaldehyde intermediate at the electrode or the competing oxygen evolution reaction. nih.gov

Table 3: Effect of Applied Potential on Faradaic Efficiency (FE) for Methylformamide Synthesis nih.gov
Applied Potential (V vs SCE)Methylformamide FE (%)
1.5~10
2.0~18
2.5~25
3.028.5
3.5~26
4.0~22

The choice of electrolyte also significantly impacts the reaction's efficiency. nih.gov Studies comparing different electrolytes showed that a neutral system using sodium perchlorate (B79767) (NaClO₄) provided the highest Faradaic efficiency for formamide synthesis, reaching 34%. acs.orgnih.govresearchgate.net In contrast, both strongly basic (NaOH) and acidic (H₂SO₄) electrolytes resulted in significantly lower efficiencies for the desired product. acs.orgnih.gov

Table 4: Influence of Electrolyte System on N-Formylation Faradaic Efficiency (FE) acs.orgnih.gov
ElectrolyteMediumProduct FE (%)
NaClO₄Neutral34.0
NaOHBasic9.2
H₂SO₄Acidic0.16

Catalytic N-Formylation using C1 Sources

The catalytic N-formylation of amines using C1 sources like methanol is a key strategy for synthesizing formamides. acs.orgacs.orgd-nb.info

Ruthenium-Based Catalysis with Methanol as a Reagent

Ruthenium complexes have proven to be effective catalysts for the N-formylation of amines utilizing methanol as a C1 source. acs.orgacs.orgnih.gov The process typically involves the dehydrogenation of methanol to formaldehyde, which then reacts with the amine. snu.ac.kr For instance, a ruthenium-N-heterocyclic carbene complex can facilitate the conversion of primary or secondary amines and methanol into the corresponding formamides. nih.govcapes.gov.br Similarly, other ruthenium-based catalysts have been employed for the N-formylation of various amines, including those with heterocyclic structures, achieving moderate to excellent yields. acs.orgacs.orgd-nb.info The reaction conditions, such as temperature and catalyst loading, significantly influence the reaction's efficiency. acs.org

One notable example involves the use of a ruthenium-based catalyst for the C1 functionalization of primary amines with methanol, leading to N-formylation, N-methylation, and N,N-formylmethylation. acs.orgacs.org The dehydrogenation of methanol is a key step in this process. acs.orgacs.org

Selective N-Formylation versus N-Methylation Control

A significant challenge in using methanol as a C1 source is controlling the selectivity between N-formylation and N-methylation. acs.orgacs.org The reaction pathway can be directed towards the desired product by carefully tuning the reaction conditions. acs.orgresearchgate.net

The competition between N-formylation and N-methylation arises from a common hemiaminal intermediate. acs.orgacs.orgresearchgate.net Dehydrogenation of this intermediate leads to the formamide, while dehydration followed by hydrogenation yields the methylated amine. acs.orgacs.org The pressure of hydrogen gas generated during the dehydrogenation of methanol and the reaction temperature are critical factors in controlling the selectivity. acs.orgresearchgate.net Kinetic control of the reaction progress is key to achieving high selectivity for either N-formylation or N-methylation. acs.org For instance, a ruthenium pincer complex has been utilized for the selective N-monomethylation of various amines with methanol. snu.ac.kr Conversely, under different conditions, the same catalytic systems can favor N-formylation. acs.orgacs.org

Table 1: Effect of Reaction Conditions on Benzylamine Functionalization with Methanol acs.org

EntryCatalyst Loading (mol %)Temperature (°C)Methanol (mL)ProductYield (%)
13.01301Formamide33
23.01501Formamide82
32.01501Formamide64
42.01502Formamide87
52.01503Formamide82

As reported in a study on C1 functionalization of amines. acs.org

Derivatization and Scaffold Construction from Pyridine (B92270) Precursors

The synthesis of N-(pyridin-2-yl)amides can also be achieved through the derivatization of pyridine precursors, involving innovative bond cleavage strategies.

Amidation via Carbon-Carbon Bond Cleavage

The construction of amide bonds through the cleavage of stable carbon-carbon bonds is a developing and attractive approach in organic synthesis. nih.gov

Oxidative C-C Bond Cleavage in N-(Pyridin-2-yl)amide Synthesis

The synthesis of N-(pyridin-2-yl)amides can be accomplished through the oxidative cleavage of C-C bonds in various substrates. A metal-free method utilizing tert-butyl hydroperoxide (TBHP) and tetra-n-butylammonium iodide (TBAI) in water has been developed for the synthesis of N-(pyridin-2-yl)amides from ketones and 2-aminopyridine (B139424). nih.govresearchgate.net This reaction proceeds via a direct oxidative C-C bond cleavage. nih.govresearchgate.net

This strategy has been successfully applied to a range of ketones, including less reactive aromatic ketones with long-chain alkyl groups, which were selectively converted to the corresponding N-(pyridin-2-yl)amides. nih.gov Furthermore, this protocol can be extended to aryl alkyl carbinols, yielding the desired amides in moderate to good yields. nih.gov Another approach involves the tandem C(sp³)–H bond activation, oxidative cyclization, and subsequent C–C bond cleavage of alkylarenes to directly produce N-(pyridin-2-yl)amides. lookchem.com

Chemodivergent Synthesis from Alpha-Bromoketones and 2-Aminopyridines

A chemodivergent approach allows for the selective synthesis of either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines from the same starting materials, α-bromoketones and 2-aminopyridines, by simply modifying the reaction conditions. rsc.orgresearchgate.netrsc.orgnih.gov

The synthesis of N-(pyridin-2-yl)amides is achieved in toluene (B28343) through a C-C bond cleavage reaction promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP). rsc.orgresearchgate.netrsc.orgnih.gov These conditions are mild and notably metal-free. rsc.orgrsc.orgnih.gov In contrast, when the reaction is conducted in ethyl acetate (B1210297) with only TBHP, the outcome shifts to produce 3-bromoimidazo[1,2-a]pyridines via a one-pot tandem cyclization and bromination process. rsc.orgresearchgate.netrsc.orgnih.gov This divergent synthesis offers a versatile and efficient route to two distinct and valuable heterocyclic scaffolds from common precursors. rsc.orgnih.gov

Table 2: Chemodivergent Synthesis from α-Bromoketones and 2-Aminopyridine researchgate.net

Starting MaterialsCatalyst/PromoterSolventProduct
α-Bromoketone, 2-AminopyridineI₂, TBHPTolueneN-(Pyridin-2-yl)amide
α-Bromoketone, 2-AminopyridineTBHPEthyl Acetate3-Bromoimidazo[1,2-a]pyridine

Based on a reported chemodivergent synthesis method. researchgate.net

In Situ Ligand Generation in Coordination Polymer Synthesis

In the realm of coordination chemistry, the spontaneous formation of ligands during a reaction, known as in situ ligand generation, offers a direct pathway to novel molecular architectures. This phenomenon is particularly significant in the synthesis of coordination polymers, where the final structure is intrinsically linked to the nature of the organic ligands.

Formation of N-(pyridin-2-ylmethyl)-N-(pyridin-3-yl)formamide (L1a)

A notable example of in situ ligand formation is the synthesis of the copper(I) coordination polymer, [CuI(L1a)]n, where L1a is N-(pyridin-2-ylmethyl)-N-(pyridin-3-yl)formamide. Current time information in Bangalore, IN.researchgate.net This ligand is not introduced as a starting material but is instead generated under solvothermal reaction conditions. Current time information in Bangalore, IN. The precursor for L1a is N-(pyridin-2-ylmethyl)pyridin-3-amine (L1), which undergoes a transformation in a mixed solution of methanol and acetonitrile. Current time information in Bangalore, IN.

In this process, the L1a ligand is formed and subsequently bridges adjacent dicopper diiodide (Cu₂I₂) rhomboid units, leading to the assembly of a distinctive double-chain structure. Current time information in Bangalore, IN.researchgate.net This in situ synthesis demonstrates how reaction conditions can be manipulated to create complex ligands from simpler precursors, which then dictate the architecture of the resulting coordination polymer. Current time information in Bangalore, IN.

Reduction-Based Synthesis of Pyridyl-Formamide Derivatives

Reduction-based strategies provide an alternative and sustainable avenue for the synthesis of formamide derivatives. These methods often utilize readily available C1 sources like carbon dioxide in conjunction with a reducing agent.

A catalyst-free, sustainable approach has been developed for the N-formylation of various amines, including pyridyl-containing amines, using carbon dioxide and sodium borohydride (B1222165) (NaBH₄). researchgate.netrsc.orgscispace.comrsc.org This method has been successfully applied to synthesize N-(Pyridin-4-ylmethyl)formamide from 4-aminomethyl pyridine. researchgate.netrsc.orgscispace.comrsc.org

The core of this reaction is the reductive formylation of CO₂ with NaBH₄, which generates a formoxy borohydride species in situ. researchgate.netrsc.orgrsc.org This reactive intermediate is crucial for the subsequent N-formylation of the amine. researchgate.netrsc.org The reaction proceeds effectively without the need for a metal catalyst or high-pressure equipment. researchgate.netrsc.orgrsc.org

In a typical procedure for the synthesis of N-(Pyridin-4-ylmethyl)formamide, 4-aminomethyl pyridine is reacted with sodium borohydride in a suitable solvent, such as dimethylformamide (DMF), under a carbon dioxide atmosphere. rsc.orgscispace.com Heating the reaction mixture to 60°C significantly improves the conversion, leading to high yields of the desired formamide product. scispace.com For instance, the synthesis of N-(Pyridin-4-ylmethyl)formamide from 4-aminomethyl pyridine and sodium borohydride has been reported with a 90% yield. rsc.orgscispace.com

This reduction-based method highlights the utility of CO₂ as a viable C1 feedstock for chemical synthesis, offering a greener alternative to traditional formylating agents. researchgate.netrsc.org

Supramolecular Interactions and Crystal Engineering of N Pyridin 2 Ylmethyl Formamide Analogues

Fundamental Principles of Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization of these subunits are intermolecular forces, often described as noncovalent interactions. Crystal engineering is a subfield that deals with the design and synthesis of solid-state structures with desired properties, based on an understanding of these intermolecular interactions. unam.mx The controlled assembly of molecules into specific crystalline architectures relies on the directionality and strength of noncovalent bonds. nih.govchimia.ch

Hydrogen Bonding Networks in Pyridyl-Formamide Structures

Hydrogen bonds are the most significant directional interactions in the crystal engineering of molecules containing both amide and pyridine (B92270) functionalities. The formamide (B127407) group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring contains a hydrogen bond acceptor (the nitrogen atom). wikipedia.orgrsc.orgresearchgate.net This combination of functional groups allows for the formation of robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions. The analysis of these networks is crucial for understanding the solid-state structures of N-Pyridin-2-ylmethyl-formamide and its analogues. nih.govresearchgate.netresearchgate.net

The amide N—H group is an effective hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. wikipedia.orgnih.gov This leads to the formation of highly prevalent and stable N—H⋯O=C hydrogen bonds in the crystal structures of amides. ias.ac.in These interactions can link molecules into various motifs, such as chains or dimers. nih.govdcu.ie In primary and secondary amides, the N-H dipoles allow the molecules to act as hydrogen-bond donors, participating in strong intermolecular associations. wikipedia.orgnih.gov For instance, in many carboxamide structures, molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers with characteristic ring motifs. nih.govnih.gov The strength and geometry of these bonds are fundamental in dictating the primary aggregation of molecules in the crystal lattice.

Table 1: Representative Geometries for Amide-N—H⋯O(carbonyl) Hydrogen Bonds in Related Structures

Donor (D)—H Acceptor (A) D⋯A (Å) H⋯A (Å) D—H⋯A (°) Compound Context
N—H O=C 2.993(4) - - Aromatic Diamide Diester dcu.ie
N—H O=C 2.899(4) - - Aromatic Diamide Diester dcu.ie
N—H O=C 2.972(4) - - Ferrocenyl-containing Thiazole researchgate.net

Note: Data is derived from studies on molecules containing amide functionalities to illustrate typical bond parameters.

While the pyridine nitrogen is typically a hydrogen bond acceptor, in cases where the pyridine ring is protonated or part of a specific tautomer like a pyridone, it can act as an N-H donor. nih.gov In such systems, the pyridyl N-H group can form strong hydrogen bonds with a carbonyl oxygen acceptor. For example, 2-pyridone derivatives are known to form robust hydrogen-bonded dimers via two N–H⋯O hydrogen bonds. nih.gov In the context of this compound analogues, this type of interaction would require protonation of the pyridine ring, leading to the formation of a salt, or the presence of a pyridone moiety instead of a pyridine ring. More commonly, the pyridyl nitrogen acts as an acceptor for hydrogen bonds. However, intramolecular hydrogen bonds between an amide N-H and the pyridyl nitrogen can occur, influencing the molecule's conformation. epa.govrsc.org

Table 2: Examples of C—H⋯O Hydrogen Bond Geometries in Related Crystal Structures

Donor (D)—H Acceptor (A) D⋯A (Å) H⋯A (Å) D—H⋯A (°) Compound Context
C—H O=C 3.320(6) 2.43 156 N-(pyridine-2-carbonyl)pyridine-2-carboxamide nih.gov
C—H O=C 3.401(3) - - Ferrocenyl-containing Thiazole researchgate.net

Note: Data is derived from studies on molecules containing relevant functional groups to illustrate typical bond parameters.

When this compound analogues incorporate a hydroxyl group, or are co-crystallized with a hydroxyl-containing molecule like water or an alcohol, a strong and highly directional O—H⋯N(pyridyl) hydrogen bond is often formed. nih.govnih.gov The hydroxyl group is an excellent hydrogen bond donor, and the pyridine nitrogen is a competent acceptor. rsc.orgresearchgate.netresearchgate.net This interaction is a very reliable supramolecular synthon used in crystal engineering to assemble molecules into predictable patterns. researchgate.net In molecular aggregates, these interactions can lead to the formation of dimers, chains, or more complex networks, significantly influencing the resulting crystal structure. nih.govresearchgate.net The strength of the O—H⋯N interaction is generally greater than that of N—H⋯N, making it a dominant factor in the self-assembly process when available. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
2-pyridone

Pi-Stacking and Aromatic Interactions

Aromatic interactions, particularly π-stacking, are fundamental forces in the supramolecular assembly of pyridine-containing compounds. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, play a crucial role in the stabilization of crystal lattices. In analogues of this compound, the electron-deficient nature of the pyridine ring influences the geometry and strength of these π-interactions, leading to diverse and predictable packing motifs.

Pyridyl/Pyridine Ring Interactions

The interaction between two pyridine rings is a key contributor to the crystal packing of many this compound analogues. These interactions can be categorized based on the relative orientation of the rings, such as parallel-displaced, antiparallel-displaced, or T-shaped geometries. Computational studies on pyridine dimers have shown that antiparallel-displaced geometry is the most stable configuration. researchgate.net The stability of these dimers is a result of favorable electrostatic interactions between the electron-deficient π-system of one ring and the electron-rich regions of another. The presence of the nitrogen heteroatom creates a dipole moment in the ring, significantly influencing the preferred orientation for π-stacking compared to benzene. khanacademy.org In the crystal structures of various pyridine derivatives, π-π stacking interactions are frequently observed with centroid-centroid distances typically in the range of 3.7 to 4.2 Å. researchgate.net

Carbon-Hydrogen⋯Pi and Pi⋯Pi Interactions

Alongside direct π-π stacking between aromatic rings, Carbon-Hydrogen⋯Pi (C-H⋯π) interactions are prevalent and significant in stabilizing the crystal structures of pyridyl-amide systems. In these interactions, a C-H bond acts as a weak hydrogen bond donor, interacting with the electron cloud of a nearby pyridine ring. These interactions are crucial for defining the three-dimensional architecture of crystals.

In the crystal structure of N-(Pyridin-2-ylmethyl)pyridin-2-amine, a close analogue of this compound, weak intermolecular C—H⋯π interactions are explicitly noted as contributing to the stabilization of the crystal packing, alongside N—H⋯N hydrogen bonds. researchgate.net The importance of C-H⋯π interactions is also recognized in biological systems, for instance, in the binding of carbohydrates to aromatic amino acid residues in proteins. rsc.org

The interplay between π-π and C-H⋯π interactions dictates the final crystal packing. In some structures, π-π stacking dominates, leading to layered or columnar motifs, while in others, a network of C-H⋯π interactions creates more complex three-dimensional arrangements. High-level ab initio calculations on model systems like formamide-benzene have been used to quantify the strength of these interactions, finding that an NH/π geometry is the most attractive, with a significant interaction energy. nih.gov

Interaction TypeTypical GeometryKey ParametersSignificance
Pyridyl-Pyridyl π-π StackingAntiparallel-displacedCentroid-centroid distance: 3.7 - 4.2 ÅStabilizes crystal packing through favorable electrostatic interactions. researchgate.net
C-H⋯π InteractionC-H bond pointing towards the π-face of the pyridine ringH⋯π distance: ~2.5 - 3.0 ÅContributes to the formation of 3D supramolecular networks. researchgate.net

Metallo-aromatic Chelate Ring Contributions to Pi-Systems

The introduction of metal ions into pyridyl-amide systems allows for the formation of coordination complexes, which significantly alters the electronic properties and stacking behavior of the aromatic rings. When a ligand like this compound chelates a metal ion through the pyridyl nitrogen and the amide oxygen, a metallo-aromatic chelate ring is formed. This chelation can enhance the planarity of the ligand and modify the electron density of the pyridine ring, thereby influencing its participation in π-stacking interactions.

Supramolecular Synthons in Pyridyl-Amide Systems

The concept of supramolecular synthons, which are robust and predictable non-covalent interactions between functional groups, is central to the rational design of crystal structures. In pyridyl-amide systems, the interplay between the hydrogen bond-donating amide N-H group, the hydrogen bond-accepting amide carbonyl oxygen, and the pyridine nitrogen atom gives rise to a variety of reliable synthons. These synthons act as building blocks, guiding the assembly of molecules into desired one-, two-, or three-dimensional networks. acs.org

Design and Predictability of Robust Supramolecular Synthons

The predictability of supramolecular synthons is key to successful crystal engineering. In systems containing carboxylic acids, carboxamides, and pyridine groups, a competition between different synthons, such as acid-amide, amide-amide, and acid-pyridine, often occurs. acs.org The robustness of a particular synthon determines the final crystalline form. Pyridyl bis-urea macrocycles, for example, have been utilized as effective 1D supramolecular synthons to build hierarchical assemblies due to the propensity of the urea motif to assemble through hydrogen bonding. sc.edu

The design of these synthons involves considering the relative strengths of hydrogen bond donors and acceptors within the molecule. The amide N-H is a good donor, while both the amide carbonyl and the pyridine nitrogen are potential acceptors. The geometric arrangement of these groups in this compound and its analogues allows for the formation of specific, directional interactions that can be reliably predicted and exploited. A supramolecular synthon approach has been successfully used to design amorphous solid dispersions with high physical stability by controlling the interactions between a drug and a polymer. rsc.org

Carboxamide-Pyridine N-Oxide Heterosynthons

A particularly robust and well-studied synthon is the carboxamide-pyridine N-oxide heterosynthon. nih.govrsc.orgrsc.org This interaction occurs between an amide group and a pyridine N-oxide, where the N-oxide oxygen atom is a significantly stronger hydrogen bond acceptor than a standard pyridine nitrogen. This increased acceptor strength is due to the formal negative charge on the oxygen atom.

This heterosynthon is sustained by a strong N-H···O⁻ hydrogen bond and is often supported by an auxiliary C-H···O interaction. rsc.orgrsc.orgnih.gov The reliability of this synthon is high; it has been shown to dominate over the common amide-amide dimer homosynthon in many crystal structures. rsc.orgnih.gov The probability of its occurrence in the Cambridge Structural Database is 87% in structures without competing hydrogen bond acceptors. nih.gov The exploitation of this powerful heterosynthon has been demonstrated in the synthesis of cocrystals of active pharmaceutical ingredients, showcasing its utility in modifying the physical properties of drug substances. nih.govrsc.org

Synthon NameInteracting GroupsPrimary InteractionCharacteristics
Amide-Amide HomosynthonTwo amide groupsN-H···O=CCommon in amides, forms centrosymmetric dimers.
Carboxamide-Pyridine N-Oxide HeterosynthonAmide and Pyridine N-OxideN-H···O⁻ (N-oxide)Highly robust and predictable due to the strong acceptor nature of the N-oxide oxygen. rsc.orgnih.gov
Acid-Pyridine HeterosynthonCarboxylic acid and PyridineO-H···N (pyridine)A very successful and widely used synthon in cocrystal design. rsc.org

Advanced Structural Characterization Techniques for N Pyridin 2 Ylmethyl Formamide and Its Complexes

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of N-Pyridin-2-ylmethyl-formamide. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information regarding the compound's atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the methylene bridge, and the formyl group. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The methylene protons (-CH₂-) would likely appear as a doublet around δ 4.5 ppm, coupled to the adjacent N-H proton. The formyl proton (-CHO) is expected to be observed as a singlet further downfield, around δ 8.2 ppm. The amide proton (N-H) signal would likely be a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the formamide (B127407) group is characteristically found at the low-field end of the spectrum, typically around δ 160-165 ppm. The carbons of the pyridine ring would appear in the aromatic region (δ 120-150 ppm), while the methylene carbon would be observed in the aliphatic region, likely around δ 45-50 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-formyl ~8.2 s -
H-6 (pyridine) ~8.5 d ~4.8
H-4 (pyridine) ~7.7 t ~7.7
H-3 (pyridine) ~7.3 d ~7.8
H-5 (pyridine) ~7.2 t ~6.6
-CH₂- ~4.6 d ~6.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (formyl) ~163
C-2 (pyridine) ~157
C-6 (pyridine) ~149
C-4 (pyridine) ~137
C-3 (pyridine) ~123
C-5 (pyridine) ~122

Variable-Temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes and restricted rotation around bonds. In this compound, rotation around the C-N bond of the amide group is known to be hindered, which can lead to the observation of two distinct sets of signals (rotamers) at low temperatures.

At room temperature, if the rotation is fast on the NMR timescale, an averaged spectrum is observed. As the temperature is lowered, the rate of rotation decreases. If the temperature is lowered sufficiently to the point where the rotation is slow on the NMR timescale, separate signals for each rotamer may be resolved. By analyzing the NMR spectra at different temperatures, it is possible to determine the coalescence temperature, which is the temperature at which the two sets of signals merge into a single broad peak. From the coalescence temperature and the chemical shift difference between the signals of the two rotamers, the energy barrier (ΔG‡) for the rotational process can be calculated. This provides valuable thermodynamic information about the conformational stability of the molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds within the molecule.

Key vibrational modes for this compound include the N-H stretch, the C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the amide, and the C=N and C=C stretches of the pyridine ring. The amide N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the formamide group is a strong, sharp band usually found around 1670-1690 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch Amide ~3350 Medium
C-H stretch Aromatic (Pyridine) ~3050 Medium
C-H stretch Aliphatic (-CH₂-) ~2950 Medium
C=O stretch (Amide I) Formamide ~1680 Strong
N-H bend (Amide II) Amide ~1530 Medium

In situ FTIR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. This method allows for the direct observation of the consumption of reactants and the formation of intermediates and products without the need for sample extraction. For reactions involving this compound, such as its synthesis or its use in the formation of metal complexes, in situ FTIR can provide crucial kinetic and mechanistic information. By tracking the changes in the intensity of characteristic vibrational bands over time, one can determine reaction rates and identify transient species, leading to a better understanding and optimization of the reaction conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate determination of the molecular weight, which can be used to deduce the elemental composition of the molecule.

For this compound (C₇H₈N₂O), the expected exact mass is approximately 136.0637 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass.

The fragmentation of the molecular ion upon electron impact can provide valuable structural information. A common fragmentation pathway for this molecule would be the cleavage of the bond between the methylene group and the pyridine ring, leading to the formation of a pyridin-2-ylmethyl cation (m/z 92) or a formamide radical cation. Another likely fragmentation would be the loss of the formyl group (-CHO), resulting in a fragment ion at m/z 107.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
136 [M]⁺ (Molecular Ion)
107 [M - CHO]⁺
92 [C₅H₄NCH₂]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Group Identification

X-ray Diffraction Crystallography for Solid-State Structures

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single crystal of the compound. While no publicly available crystal structure for this compound has been identified, the technique would be invaluable for its characterization.

Should a suitable crystal be obtained, X-ray crystallography would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the molecule in the solid state, including the planarity of the formamide group and the relative orientation of the pyridine ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. For complexes of this compound with metal ions, X-ray crystallography is essential for determining the coordination geometry around the metal center and the binding mode of the ligand.

Single Crystal X-ray Diffraction for Detailed Molecular Geometry and Packing

Single crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the exact arrangement of atoms within a crystalline solid. This method can provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the this compound molecule. Furthermore, SC-XRD analysis would describe the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

A search of crystallographic databases did not yield a solved crystal structure for this compound or its complexes. Therefore, no experimental data on its molecular geometry or crystal packing can be provided.

Powder X-ray Diffraction for Bulk Crystalline Phases

Powder X-ray diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, a PXRD pattern would be used to confirm the identity of a synthesized batch against a known standard, to identify different polymorphic forms if they exist, and to monitor phase transitions.

No published powder diffraction patterns for this compound were found in the literature search.

Neutron Diffraction for Precise Hydrogen Atom Localization

Neutron diffraction is a powerful technique that is particularly sensitive to the positions of lighter elements, especially hydrogen atoms. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This allows for the precise determination of N-H and C-H bond lengths and their involvement in hydrogen bonding networks, which is often difficult with X-ray diffraction alone.

There is no evidence in the surveyed literature of neutron diffraction studies having been performed on this compound.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

No thermogravimetric analysis data for this compound has been reported in the scientific literature reviewed.

Surface and Compositional Analysis

These techniques are used to determine the elemental composition and chemical states of atoms at the surface of a material.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. An XPS analysis of this compound would provide high-resolution spectra for the C 1s, N 1s, and O 1s core levels. Deconvolution of these spectra would allow for the identification of the different chemical environments of these atoms—for example, distinguishing between the pyridinic and amide nitrogen atoms or the carbonyl and other carbon atoms—and confirm their expected oxidation states.

No X-ray photoelectron spectroscopy studies have been published for this compound.

Elemental Analysis (CHN) for Stoichiometric Determination

Elemental analysis, specifically CHN analysis, is a fundamental technique in chemical characterization. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and, by extension, its stoichiometry. The process involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified.

For this compound, with a molecular formula of C₇H₈N₂O nih.gov, the theoretical elemental composition can be calculated based on its atomic weights. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% deviation, is widely accepted as a confirmation of the sample's purity and elemental composition.

In the context of metal complexes of this compound, CHN analysis is instrumental in determining the ligand-to-metal ratio. By comparing the elemental composition of the complex with that of the free ligand, researchers can deduce the number of ligand molecules coordinated to the central metal ion.

While the principles of CHN analysis are clear, a search of scientific databases did not yield any specific experimental CHN data for this compound or its complexes. To illustrate the application of this technique, a hypothetical data table is presented below, showcasing the expected format for such results.

Interactive Data Table: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)Deviation (%)
Carbon (C)61.7561.68-0.07
Hydrogen (H)5.925.98+0.06
Nitrogen (N)20.5720.49-0.08

Note: The experimental data presented in this table is hypothetical and for illustrative purposes only, due to the absence of published research data.

Chromatographic Methods for Purity and Product Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable for assessing the purity of a compound by detecting and quantifying any impurities present. The method involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase).

The separation of components is based on their differential interactions with the stationary and mobile phases. A detector measures the absorbance or other properties of the eluate, producing a chromatogram that displays peaks corresponding to the different components. The area under each peak is proportional to the concentration of the corresponding substance, allowing for the calculation of the sample's purity.

For this compound, a validated RP-HPLC (Reversed-Phase HPLC) method would be a standard approach for purity assessment. This would typically involve an octadecyl silane (C18) column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727).

Despite the widespread use of HPLC in chemical analysis, specific HPLC methods and purity data for this compound are not available in the reviewed literature. A typical data table for an HPLC purity analysis would include details of the chromatographic conditions and the results obtained, as illustrated in the hypothetical table below.

Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound

ParameterValue
Chromatographic Conditions
ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Results
Retention Time of Main Peak4.7 min
Purity (by area %)99.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of published research data.

Reaction Pathways and Chemodivergent Transformations in N Pyridin 2 Ylmethyl Formamide Chemistry

Diversion of Reaction Outcomes through Condition Control

Chemodivergent synthesis, wherein a single set of starting materials can be directed to produce structurally different products by tuning the reaction conditions, is a powerful strategy in organic chemistry. This approach offers significant advantages in terms of efficiency and molecular diversity.

The selective synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same precursors, such as α-bromoketones and 2-aminopyridine (B139424), exemplifies the principle of chemodivergence. nih.govrsc.org By carefully selecting the solvent and catalyst system, the reaction can be steered towards one of two distinct structural motifs. nih.gov

In one pathway, the reaction of α-bromoketones with 2-aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene (B28343) as a solvent leads to the formation of N-(pyridin-2-yl)amides via a C-C bond cleavage mechanism. nih.govresearchgate.net This process is notable for being metal-free. researchgate.net Conversely, when the reaction is conducted using only TBHP in ethyl acetate (B1210297), the outcome is diverted to produce 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization and bromination sequence. nih.govrsc.org This transformation is promoted by the bromination step and does not require a base. nih.gov The ability to tune the catalyst to achieve high selectivity for either amides or imidazopyridines from common starting materials highlights the strategic control over reaction pathways. cityu.edu.hk

Table 1: Condition-Controlled Selective Synthesis
Starting MaterialsConditionsProduct TypeYieldReference
α-Bromoketone + 2-AminopyridineI2, TBHP, Toluene, 100 °CN-(pyridin-2-yl)amideModerate to Good nih.govresearchgate.net
α-Bromoketone + 2-AminopyridineTBHP, Ethyl Acetate, 90 °C3-Bromoimidazo[1,2-a]pyridineModerate to Good nih.govresearchgate.net

Transformation of Precursor Molecules and Related Pyridine (B92270) Derivatives

The synthesis and functionalization of molecules related to N-Pyridin-2-ylmethyl-formamide often involve the transformation of key precursor compounds and other pyridine derivatives.

A facile and green synthetic protocol has been developed for the selective transformation of N-(pyridin-2-yl)iminonitriles into N-(pyridin-2-yl)imidates. mdpi.comresearcher.life This conversion is achieved under ambient conditions using cesium carbonate (Cs2CO3) in an alcoholic medium. mdpi.combohrium.com The precursor α-iminonitriles are themselves synthesized from nitrostyrenes and 2-aminopyridine, often using a heterogeneous Lewis acid catalyst like Al2O3. mdpi.comresearcher.life

The optimization of reaction conditions revealed that Cs2CO3 is a highly effective base for this transformation. bohrium.com The reaction proceeds efficiently in various alcoholic solvents, including methanol (B129727), ethanol, propanol, and butanol, as well as diols like 1,2- and 1,3-propanediols, leading to the corresponding imidates. mdpi.comresearchgate.net This method provides a simple, mild, and sustainable route to a library of substituted N-(pyridin-2-yl)imidates. bohrium.comnih.gov

Table 2: Synthesis of N-(Pyridin-2-yl)imidates from Iminonitriles
SubstrateBaseSolventConditionsProductReference
N-(Pyridin-2-yl)iminonitrileCs2CO3Alcohol (e.g., MeOH, EtOH)Room TemperatureN-(Pyridin-2-yl)imidate mdpi.combohrium.com

The synthesis of 2-aminomethylpyridine derivatives, key precursors for this compound, can be accomplished through various amination and related reactions. One process involves reacting 2-substituted pyridine derivatives, such as 2,3-dichloro-5-trifluoromethylpyridine, with a nitroalkane like nitromethane (B149229) in the presence of a base (e.g., potassium tert-butoxide or potassium hydroxide). google.com This yields a 2-nitromethylpyridine derivative, which is subsequently reduced, for instance through hydrogenation using a palladium on carbon catalyst, to afford the desired 2-aminomethylpyridine derivative. google.com

Additionally, multi-component reactions (MCRs) provide an efficient route for synthesizing substituted 2-aminopyridine derivatives. nih.gov For example, a one-pot reaction involving enaminones, primary amines, and malononitrile (B47326) under solvent-free conditions can produce a variety of 2-aminopyridines in a fast and clean manner. nih.gov

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all starting materials, are highly valued for their efficiency and atom economy.

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in organic synthesis. nih.gov N-substituted formamides, such as this compound, are crucial precursors for the synthesis of isocyanides. The most common laboratory method involves the dehydration of the formamide (B127407). nih.govthieme-connect.com This dehydration is often accomplished using reagents like phosphorus oxychloride in the presence of a tertiary amine. nih.gov

A significant development in this area is the "isocyanide-less" IMCR, which avoids the handling of volatile and malodorous isocyanides. nih.gov In this approach, a formamide is generated in situ and then converted to the corresponding isocyanide, which is immediately consumed in a subsequent multicomponent reaction within the same pot. nih.gov For example, formamides can be synthesized via a modified Leuckart–Wallach reaction and then dehydrated to generate the isocyanide for use in reactions like the Ugi or Passerini reactions. nih.gov This strategy enhances the safety and convenience of using isocyanide chemistry for the synthesis of complex molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Pyridin-2-ylmethyl-formamide, and how are intermediates characterized?

  • Methodology: The compound can be synthesized via condensation reactions involving pyridylmethylamine and formylating agents. For example, Meyers & Marra (1985) describe its preparation using 2-aminomethylpyridine and formic acid derivatives under controlled conditions . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to verify purity and structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of N-Pyridin-2-ylmethyl-formamide?

  • Methodology:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbonyl/amide functionalities.
  • IR Spectroscopy : Confirms the presence of C=O (amide I band, ~1650–1700 cm1^{-1}) and N-H stretching (~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in N-Pyridin-2-ylmethyl-formamide derivatives?

  • Methodology: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX determines bond lengths, angles, and hydrogen-bonding networks. For example, analogous compounds (e.g., N-(6-Methyl-2-pyridyl)formamide) exhibit planar conformations stabilized by N–H⋯O hydrogen bonds, forming centrosymmetric dimers . Such data can resolve tautomeric or conformational uncertainties in related derivatives.

Q. What experimental strategies address contradictions in reactivity or stability data for N-Pyridin-2-ylmethyl-formamide in aqueous environments?

  • Methodology:

  • pH-Dependent Studies : Monitor hydrolysis or decomposition kinetics using UV-Vis or HPLC under varying pH conditions. Evidence from non-enzymatic condensation reactions (e.g., thiazoline ring formation in aqueous media ) highlights the role of pH in stabilizing intermediates.
  • Isotopic Labeling : Use 18O^{18}O-labeled water or 13C^{13}C-formamide to trace reaction pathways and identify degradation products .

Q. How can computational modeling predict the pharmacological potential of N-Pyridin-2-ylmethyl-formamide?

  • Methodology:

  • Molecular Docking : Screen against target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock. Compare with known non-nucleoside reverse transcriptase inhibitors (NNRTIs) .
  • QSAR Studies : Correlate substituent effects (e.g., pyridyl vs. methyl groups) with bioactivity using the Cambridge Structural Database (CSD) for structural analogs .

Q. What approaches reconcile discrepancies in spectroscopic vs. crystallographic data for this compound?

  • Methodology:

  • Multi-Technique Validation : Combine SCXRD, solid-state NMR, and Raman spectroscopy to resolve conflicts between solution-phase (NMR) and solid-state (X-ray) data.
  • Dynamic NMR : Assess rotational barriers of the formamide group to explain conformational flexibility in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.